molecular formula C6H9N3S B14235577 3,4,5-Triaminobenzene-1-thiol CAS No. 408340-26-1

3,4,5-Triaminobenzene-1-thiol

Katalognummer: B14235577
CAS-Nummer: 408340-26-1
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: WGXRIWVNYKCNJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-Triaminobenzene-1-thiol is an organic compound characterized by the presence of three amino groups and one thiol group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Triaminobenzene-1-thiol typically involves the nitration of benzene followed by reduction and thiolation. One common method starts with the nitration of benzene to form 3,4,5-trinitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 3,4,5-triaminobenzene. Finally, thiolation is achieved by reacting 3,4,5-triaminobenzene with a thiolating agent such as thiourea or hydrogen sulfide under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are employed to enhance the efficiency of each step in the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,5-Triaminobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3,4,5-Triaminobenzene-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Wirkmechanismus

The mechanism of action of 3,4,5-Triaminobenzene-1-thiol involves its interaction with various molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound’s reactivity with thiol groups in enzymes and other proteins is particularly significant, as it can modulate their activity and stability .

Vergleich Mit ähnlichen Verbindungen

    1,3,5-Triaminobenzene: Similar structure but lacks the thiol group, leading to different reactivity and applications.

    2,4,6-Triaminobenzene-1-thiol: Similar but with different positions of amino groups, affecting its chemical properties.

    3,4,5-Trinitrobenzene: Precursor in the synthesis of 3,4,5-Triaminobenzene-1-thiol .

Uniqueness: this compound is unique due to the presence of both amino and thiol groups on the benzene ring, which imparts distinct reactivity and versatility in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

408340-26-1

Molekularformel

C6H9N3S

Molekulargewicht

155.22 g/mol

IUPAC-Name

3,4,5-triaminobenzenethiol

InChI

InChI=1S/C6H9N3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,7-9H2

InChI-Schlüssel

WGXRIWVNYKCNJY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1N)N)N)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.